6-Chloro-2-methylpyridine-3-sulfonamide

Description

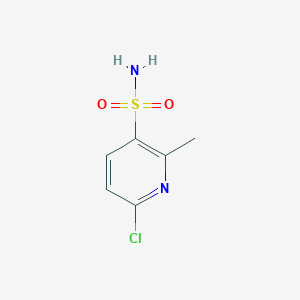

6-Chloro-2-methylpyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and a sulfonamide group at position 3. The sulfonamide moiety (-SO₂NH₂) confers hydrogen-bonding capabilities, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-chloro-2-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHAZLNVAOUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chlorosulfonation and Amidation

One common method for synthesizing sulfonamides involves the chlorosulfonation of aromatic rings followed by amidation. However, direct chlorosulfonation of pyridines can be challenging due to their reactivity. An alternative approach involves using sulfonyl chlorides as intermediates.

Table 1: General Steps for Synthesizing Sulfonamides via Sulfonyl Chlorides

| Step | Process | Conditions |

|---|---|---|

| 1 | Formation of Sulfonyl Chloride | Phosphorus trichloride (PCl3) and chlorine gas (Cl2) |

| 2 | Amidation | Ammonia solution, controlled temperature |

For pyridine derivatives, such as 6-chloro-2-methylpyridine, the synthesis of the corresponding sulfonamide would typically involve the preparation of a sulfonyl chloride intermediate. However, specific literature on the direct synthesis of 6-chloro-2-methylpyridine-3-sulfonamide via this route is limited.

Deaminative Chlorination and Subsequent Sulfonamide Formation

Deaminative chlorination can be used to introduce chlorine into heteroaromatic rings, potentially providing a pathway to chlorinated pyridines. However, this method would need to be combined with sulfonamide formation techniques to yield the desired compound.

Research Findings and Challenges

The synthesis of sulfonamides, including those derived from pyridines, often involves challenging steps due to the instability of intermediates or the need for toxic reagents like chlorine gas. Recent advances in metal-free reactions and the use of green solvents offer promising alternatives but require further development for specific compounds like this compound.

Stability and Yield Considerations

The stability of sulfonyl chlorides and the yield of sulfonamide formation are critical factors. High yields and purity are desirable, but achieving these can be difficult due to the reactivity of intermediates and the conditions required for amidation reactions.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-methylpyridine-3-sulfonamide serves as a building block in the synthesis of pharmaceutical compounds. Its sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), leading to potential antimicrobial and anti-inflammatory properties . It has been investigated for its role in developing drugs targeting bacterial infections and inflammatory diseases .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions . The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, thus exhibiting antibacterial effects . Furthermore, it has shown potential as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype, which is relevant in cognitive function and neuropsychiatric disorders .

Industrial Chemistry

In industrial settings, this compound is employed in the synthesis of agrochemicals and dyes . Its ability to participate in various chemical reactions makes it valuable for producing compounds with specific agricultural applications .

Case Studies and Research Findings

Several studies have explored the biological activities related to this compound:

- Antimicrobial Efficacy : A comparative study highlighted its antimicrobial properties against various bacterial strains, suggesting further exploration into its efficacy against resistant strains .

- Cytotoxicity Screening : In vitro tests utilizing MTT assays indicated that related compounds can significantly reduce cell viability in cancer cell lines, hinting at potential anticancer properties for this compound .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition demonstrated that sulfonamide derivatives effectively inhibit key enzymes involved in physiological processes, reinforcing the potential of this compound in therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antitumor | Potential cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Inhibits key enzymes related to bacterial infections |

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects. The chloro and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent differences and inferred properties based on available evidence:

Biological Activity

6-Chloro-2-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro group at the 6-position of the pyridine ring.

- Methyl group at the 2-position.

- Sulfonamide functional group at the 3-position.

The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. It has been investigated for its potential as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, which plays a crucial role in cognitive functions and neuropsychiatric disorders .

Key Mechanisms:

- Allosteric Modulation : The compound may enhance or inhibit receptor activity by binding to sites distinct from the active site, thus altering the receptor's conformation and function .

- Enzyme Inhibition : It has been shown to interact with enzymes involved in neurotransmitter signaling, potentially affecting cholinergic pathways .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Neuropharmacology Study :

- Anticancer Research :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-methylpyridine-3-sulfonamide, and how can purity be ensured during synthesis?

- The synthesis typically involves chlorination of pyridine derivatives followed by sulfonamide group introduction. Key steps include:

- Chlorination : Using reagents like POCl₃ or SOCl₂ under reflux (60–80°C) to introduce the chloro substituent .

- Sulfonylation : Reacting with sulfamoyl chloride derivatives in anhydrous conditions (e.g., DMF as solvent, 0–5°C) to attach the sulfonamide group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of chloro and methyl groups. For example, the methyl group at position 2 shows a singlet (~δ 2.5 ppm), while aromatic protons exhibit splitting patterns consistent with pyridine substitution .

- IR spectroscopy : Sulfonamide N-H stretches appear at ~3300 cm⁻¹, and S=O vibrations at ~1150–1350 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 206.5) and fragmentation patterns validate the structure .

Q. What are the key structural features of this compound revealed by crystallography?

- Planar pyridine ring with a dihedral angle of 8.2° between the sulfonamide and pyridine moieties.

- Hydrogen bonding : N-H···O interactions between sulfonamide groups stabilize the crystal lattice (bond length ~2.89 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Case study : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects. For example, DMSO-d₆ can induce peak broadening due to hydrogen bonding with sulfonamide protons.

- Methodology :

- Use multiple solvents (CDCl₃, DMSO-d₆) to assess solvent-dependent shifts .

- Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria) .

- Validate with computational chemistry (DFT calculations for predicted shifts) .

Q. What reaction mechanisms explain the reactivity of the sulfonamide group in this compound?

- Nucleophilic substitution : The sulfonamide’s sulfur atom acts as a leaving group in SN2 reactions with alkyl halides, forming sulfonic esters .

- Acid-base behavior : The sulfonamide N-H (pKa ~10–12) can deprotonate under basic conditions, enabling coordination to metal catalysts in cross-coupling reactions .

- Photodegradation : Under UV light, the C-S bond cleaves via radical intermediates, requiring dark storage for stability .

Q. How can researchers design experiments to probe biomolecular interactions of this compound?

- Enzyme inhibition assays :

- Use fluorescence quenching to study binding to target enzymes (e.g., carbonic anhydrase). Monitor changes in tryptophan emission at 340 nm upon compound addition .

- Molecular docking :

- Simulate interactions using AutoDock Vina with PDB structures (e.g., 1JD0 for sulfonamide-binding enzymes). Focus on sulfonamide-O···Zn²+ coordination in active sites .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to validate docking predictions .

Q. What strategies optimize the compound’s solubility and stability for in vitro studies?

- Solubility enhancement :

- Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin inclusion complexes .

- Modify pH: Ionize the sulfonamide group (pKa ~1.5–2.5) in alkaline buffers .

- Stability protocols :

- Store at –20°C in amber vials to prevent photodegradation.

- Avoid prolonged exposure to moisture (use desiccants) due to hydrolysis risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.